REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([C:11]([O:13][CH:14]([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]([O:9][CH3:10])([O:7][CH3:8])[CH2:4]1.C(O)(=O)C.C(O)(=O)C.I(C1C=CC=CC=1)=O.CC1(C)N([O])C(C)(C)CCC1>C(Cl)Cl>[CH:2]([C:3]1([C:11]([O:13][CH:14]([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]([O:7][CH3:8])([O:9][CH3:10])[CH2:4]1)=[O:1] |f:1.2.3,^1:36|
|
Name
|
isopropyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutanecarboxylate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
OCC1(CC(C1)(OC)OC)C(=O)OC(C)C
|
Name
|
iodosobenzene diacetate
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.I(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with and a 10% aq. solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (40 g REDISEP® column, eluting with 5% MeOH in CHCl3)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |